(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylbutyrate
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Overview
Description
(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylbutyrate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methoxy group, a propenyl group, and a phenyl ring, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylbutyrate typically involves esterification reactions. One common method is the reaction between (E)-2-Methoxy-4-(1-propenyl)phenol and 2-methylbutyric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylbutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and propenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylbutyrate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylbutyrate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with similar structural features.
Lactic Acid-Based Compounds: Such as 5-methyl-1,3-dioxolane-4-one, which are used as green solvents.
Uniqueness
(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylbutyrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
76236-22-1 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-prop-1-enyl]phenyl] 2-methylbutanoate |
InChI |
InChI=1S/C15H20O3/c1-5-7-12-8-9-13(14(10-12)17-4)18-15(16)11(3)6-2/h5,7-11H,6H2,1-4H3/b7-5+ |
InChI Key |
YRKHQDBXYJCJLO-FNORWQNLSA-N |
Isomeric SMILES |
CCC(C)C(=O)OC1=C(C=C(C=C1)/C=C/C)OC |
Canonical SMILES |
CCC(C)C(=O)OC1=C(C=C(C=C1)C=CC)OC |
Origin of Product |
United States |
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